molecular formula C6H5IN2O2 B598409 Methyl 3-iodopyrazine-2-carboxylate CAS No. 173290-17-0

Methyl 3-iodopyrazine-2-carboxylate

Cat. No. B598409
CAS No.: 173290-17-0
M. Wt: 264.022
InChI Key: ZMPHVSWNACFXDA-UHFFFAOYSA-N
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Patent
US08518973B2

Procedure details

Isoamyl nitrite (5.2 mL, 39 mmol) was added to a suspension of 3-aminopyrazine-2-carboxylic acid methyl ester (1.9 g, 12 mmol) in diiodomethane (20 mL) at 85° C., then the mixture was stirred at 100° C. for 15 hours. The reaction mixture was allowed to stand and purified by silica gel column chromatography to give 1.4 g of the title reference compound as a pale yellow solid. (Yield 44%)
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[CH3:9][O:10][C:11]([C:13]1[C:18](N)=[N:17][CH:16]=[CH:15][N:14]=1)=[O:12].[I:20]CI>>[CH3:9][O:10][C:11]([C:13]1[C:18]([I:20])=[N:17][CH:16]=[CH:15][N:14]=1)=[O:12]

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
1.9 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
20 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 1.4 g of the title reference compound as a pale yellow solid

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
COC(=O)C1=NC=CN=C1I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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